Penicillanic acid

Description

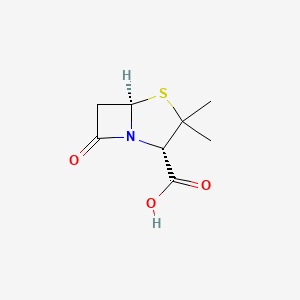

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKMMJSQKNKNEV-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236038 |

Source

|

| Record name | Penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-53-6 |

Source

|

| Record name | Penicillanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and History of 6-Aminopenicillanic Acid (6-APA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 6-aminopenicillanic acid (6-APA), the fundamental nucleus of penicillins, marked a pivotal moment in the history of medicine. This breakthrough transformed antibiotic therapy, paving the way for the development of a vast arsenal of semi-synthetic penicillins with tailored efficacy against a wide range of bacterial pathogens. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 6-APA. It offers detailed protocols, quantitative data, and visual representations of the critical processes, serving as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The journey from the serendipitous observation of penicillin's antibacterial properties to the deliberate isolation and utilization of its core structure is a testament to scientific ingenuity and has laid the groundwork for modern antibiotic development.

Introduction: The Dawn of the Antibiotic Era and the Penicillin Puzzle

The story of 6-APA is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a life-saving drug by Howard Florey and Ernst Boris Chain.[1] While the natural penicillins, such as penicillin G, were remarkably effective against many gram-positive bacteria, their limitations were soon apparent. These included a narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, primarily through the action of β-lactamase enzymes.[1] The quest for new and improved antibiotics led researchers to question whether the penicillin molecule could be chemically modified to enhance its properties. The key to this lay in understanding its fundamental structure.

The core of the penicillin molecule, a bicyclic system consisting of a thiazolidine ring fused to a β-lactam ring, was the subject of intense research. It was hypothesized that the acyl side chain attached to this nucleus was responsible for some of the molecule's specific properties, and that by altering this side chain, new penicillins with different characteristics could be synthesized. This concept, however, remained a theoretical possibility until the isolation and characterization of the penicillin nucleus itself: 6-aminothis compound.

The Landmark Discovery of 6-APA

In 1958, a team of scientists at Beecham Research Laboratories in Surrey, England, made the groundbreaking discovery of 6-APA.[2][3] This team, which included F.R. Batchelor, F.P. Doyle, J.H.C. Nayler, and G.N. Rolinson, found that by fermenting Penicillium chrysogenum in the absence of a side-chain precursor, they could isolate the core penicillin nucleus.[4][5] This discovery was a watershed moment, as it provided the essential building block for the creation of a multitude of semi-synthetic penicillins.[2][3]

The Precursor-Starved Fermentation: A Key Experiment

The initial breakthrough came from a deceptively simple yet elegant experimental design. The Beecham team cultured Penicillium chrysogenum in a fermentation medium that lacked the typical precursors for penicillin side chains, such as phenylacetic acid for penicillin G. This led to the accumulation of a novel compound which they identified as 6-aminothis compound.

Production of 6-APA: From Fermentation to Enzymatic Hydrolysis

Following its discovery, the focus shifted to developing efficient methods for the large-scale production of 6-APA. Two primary routes emerged: direct fermentation and enzymatic hydrolysis of natural penicillins.

Direct Fermentation

While the initial discovery relied on fermentation without a side-chain precursor, this method generally resulted in low yields of 6-APA.[2] Strains of Penicillium chrysogenum have been developed that can produce higher titers of 6-APA directly.[7][8]

Enzymatic Hydrolysis of Penicillin G and V

The most industrially significant method for 6-APA production is the enzymatic hydrolysis of penicillin G or penicillin V.[9] This process utilizes the enzyme penicillin G acylase (PGA), also known as penicillin amidase, to cleave the acyl side chain from the penicillin molecule, yielding 6-APA and the corresponding side-chain acid (phenylacetic acid from penicillin G or phenoxyacetic acid from penicillin V).[10]

Penicillin G acylase is a crucial enzyme in the industrial production of 6-APA. It is produced by various microorganisms, with strains of Escherichia coli and Bacillus megaterium being the most common sources for industrial applications.[1][10] The enzyme is often immobilized on a solid support, which allows for its easy separation from the reaction mixture and repeated use, thereby reducing production costs.[4]

Experimental Protocols

Enzymatic Hydrolysis of Penicillin G to 6-APA

This protocol outlines a general procedure for the laboratory-scale enzymatic hydrolysis of penicillin G using immobilized penicillin G acylase.

Materials and Reagents:

-

Penicillin G potassium salt

-

Immobilized Penicillin G Acylase (PGA)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (1 M)

-

Methyl isobutyl ketone (MIBK)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Setup: Prepare a solution of penicillin G potassium salt in 0.1 M phosphate buffer (pH 8.0) to a desired concentration (e.g., 5-10% w/v) in a temperature-controlled reaction vessel maintained at 37-40°C.

-

Enzyme Addition: Add the immobilized penicillin G acylase to the penicillin G solution. The amount of enzyme will depend on its specific activity.

-

pH Control: Continuously monitor the pH of the reaction mixture. The hydrolysis of penicillin G releases phenylacetic acid, which will lower the pH. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH using a pH-stat or manual titration.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. The concentration of 6-APA and the disappearance of penicillin G can be quantified using HPLC.[11]

-

Reaction Termination: Once the desired conversion (typically >95%) is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

Isolation and Purification of 6-APA

Following the enzymatic hydrolysis, 6-APA needs to be isolated from the reaction mixture, which contains unreacted penicillin G, phenylacetic acid, and buffer salts.

Procedure:

-

Acidification and Extraction of Byproducts: Cool the reaction mixture to 0-5°C. Adjust the pH to 2.0 with 1 M HCl. This protonates the phenylacetic acid, making it soluble in an organic solvent. Extract the acidified solution with an equal volume of cold MIBK to remove the phenylacetic acid and any unreacted penicillin G. Separate the aqueous phase, which contains the 6-APA. Repeat the extraction with fresh MIBK to ensure complete removal.

-

Crystallization of 6-APA: Adjust the pH of the aqueous phase to the isoelectric point of 6-APA (around pH 4.3) with 1 M NaOH. Perform this step slowly with constant stirring in a cold environment (0-5°C) to induce the crystallization of 6-APA.

-

Collection and Drying: Collect the 6-APA crystals by vacuum filtration. Wash the crystals with cold water and then with a cold organic solvent like ethanol to remove residual impurities. Dry the purified 6-APA crystals under vacuum.

Quantitative Analysis of 6-APA by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of 6-APA.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 4.0-5.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of 210-220 nm.

-

Quantification: The concentration of 6-APA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure 6-APA.[12]

Quantitative Data

The efficiency of 6-APA production is influenced by various factors, including the source and preparation of the enzyme, and the reaction conditions.

Table 1: Kinetic Parameters of Penicillin G Acylase (PGA)

| Enzyme Source | Immobilization Support | K_m (mM) for Penicillin G | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | Soluble | 0.13 | - | 7.8 | 30 | [13] |

| Escherichia coli | Oxirane-acrylic beads | 11.36 | - | 8.0 | 55 | [4] |

| Bacillus megaterium | Soluble | 1.83 | 0.165 x 10⁻³ (mmol/min/UI) | 8.0 | 37 | [1] |

| E. coli on Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticles | Covalent | 0.0436 (mol/L) | 0.3727 (µmol/min) | 8.0 | 50 | [14] |

Table 2: Yields and Conversion Rates in 6-APA Production

| Production Method | Substrate | Biocatalyst/Strain | Key Conditions | Conversion/Yield | Reference |

| Enzymatic Hydrolysis | Penicillin G | Immobilized E. coli PGA | pH 8.0, 40°C | 95% conversion in 30 min | [4] |

| Enzymatic Hydrolysis | Penicillin V | Lentikats-encapsulated E. coli | - | 85-90% isolated yield | |

| Fermentation | - | P. chrysogenum DS17690 with >20 copies of penDE | - | 4- to 5-fold increase in extracellular 6-APA | [7] |

| Enzymatic Hydrolysis in Three-Liquid-Phase System | Penicillin G | Covalently attached PGA | pH 5.5, 42°C | 80% productivity |

Visualizations

Experimental Workflow for 6-APA Production

Caption: Workflow for the enzymatic production and purification of 6-APA.

Regulation of Penicillin Biosynthesis in Penicillium chrysogenum

Caption: Regulatory network of penicillin biosynthesis in P. chrysogenum.

Conclusion and Future Perspectives

The discovery of 6-aminothis compound was a transformative event in the field of infectious disease treatment. It unlocked the potential for creating a vast array of semi-synthetic penicillins, which have saved countless lives and remain a cornerstone of modern medicine. The development of efficient enzymatic processes for 6-APA production exemplifies the power of biotechnology in pharmaceutical manufacturing.

Looking ahead, the principles learned from the story of 6-APA continue to be relevant. The rise of antibiotic resistance necessitates the ongoing search for new antimicrobial agents. The strategy of identifying and modifying a core chemical scaffold to generate novel drugs with improved properties remains a central paradigm in drug discovery. Furthermore, advances in synthetic biology and enzyme engineering offer exciting possibilities for developing even more efficient and sustainable methods for producing 6-APA and other critical pharmaceutical intermediates. The legacy of 6-APA is not just in the drugs it enabled, but in the scientific approach it championed: a deep understanding of natural products as a foundation for innovation in medicine.

References

- 1. scielo.br [scielo.br]

- 2. [PDF] Formation of 6-Aminothis compound by Alkaline Hydrolysis of Penicillins | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of penicillin: 6-aminothis compound in penicillin fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Penicillin: 6-Aminothis compound in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]

- 5. Formation of 6-Aminothis compound, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Equilibrium modeling of extractive enzymatic hydrolysis of penicillin G with concomitant 6-aminothis compound crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. researchgate.net [researchgate.net]

- 11. repository.unad.edu.co [repository.unad.edu.co]

- 12. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of 6-aminothis compound from penicillin by enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Penicillin - Wikipedia [en.wikipedia.org]

The Core of Penicillin Production: A Technical Guide to the Fungal Biosynthesis of Penicillanic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6-aminopenicillanic acid (6-APA), the fundamental precursor to all penicillin-class antibiotics, within filamentous fungi such as Penicillium chrysogenum. This document details the core enzymatic steps, genetic regulation, quantitative parameters, and essential experimental protocols for studying this critical metabolic pathway.

The Central Biosynthetic Pathway

The fungal biosynthesis of this compound is a three-step enzymatic process, localized within the cytosol and microbodies, that converts three primary amino acids into the foundational β-lactam structure.[1] The genes encoding the three core enzymes are clustered together, facilitating coordinated regulation of their expression.[2][3][4][5]

The pathway commences in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-domain non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS).[1][6] The product of this first step is the linear tripeptide, ACV.

Subsequently, still within the cytosol, isopenicillin N synthase (IPNS) facilitates an oxidative cyclization of the linear ACV tripeptide. This crucial step forms the bicyclic ring structure characteristic of all penicillins, yielding isopenicillin N (IPN), the first bioactive intermediate in the pathway.[1][7]

The final step occurs within the microbodies. Here, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a hydrophobic side chain, a reaction catalyzed by Acyl-CoA:isopenicillin N acyltransferase (IAT).[1] This transacylation reaction ultimately produces the desired penicillin molecule, such as penicillin G when phenylacetyl-CoA is used as the acyl donor.

Quantitative Insights into the Pathway

Understanding the kinetics of the enzymes and the concentrations of key metabolites is crucial for optimizing penicillin production. The following tables summarize available quantitative data for the core biosynthetic enzymes in Penicillium chrysogenum.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat |

| ACV Synthetase (ACVS) | L-α-aminoadipic acid | 45 | Data not available | Data not available |

| L-cysteine | 80 | Data not available | Data not available | |

| L-valine | 80 | Data not available | Data not available | |

| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 130 | Data not available | Data not available |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Isopenicillin N | Data not available | Data not available | Data not available |

| Phenylacetyl-CoA | Data not available | Data not available | Data not available | |

| 6-Aminothis compound (6-APA) | Data not available | Data not available | Data not available |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Concentration | Conditions |

| Phenylacetic Acid (PAA) | Measurable | Extracellular abundance |

| Penicillin-G | Measurable | Extracellular abundance |

| 6-Aminothis compound (6-APA) | Accumulates at high IAT levels | High-yielding strains |

| Isopenicillin N (IPN) | Accumulates in high gene copy number strains | High-yielding strains |

Detailed Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the core enzymes in the penicillin biosynthesis pathway, as well as a standard protocol for the analysis of key metabolites using High-Performance Liquid Chromatography (HPLC).

Enzyme Purification Protocols

Protocol:

-

Cell Lysis: Obtain a cell-free extract from P. chrysogenum mycelia through sonication or mechanical disruption.

-

(NH4)2SO4 Precipitation: Perform ammonium sulfate precipitation to fractionate the proteins in the cell-free extract.

-

Protamine Sulphate Treatment: Use protamine sulphate to precipitate nucleic acids.

-

Ion-Exchange Chromatography: Subject the protein fraction to ion-exchange chromatography to separate proteins based on charge.

-

Gel Filtration: Further purify the ACVS-containing fraction using gel filtration chromatography to separate proteins by size.

-

Hydrophobic Interaction Chromatography: The final purification step involves hydrophobic interaction chromatography to separate proteins based on their hydrophobicity.[7]

Protocol:

-

Cell Lysis: Prepare a cell-free extract from P. chrysogenum.

-

Protamine Sulfate Precipitation: Remove nucleic acids using protamine sulfate.

-

Ammonium Sulfate Fractionation: Precipitate IPNS using an ammonium sulfate cut between 50% and 80% saturation.

-

DEAE-Sephacel Chromatography: Apply the protein fraction to a DEAE-Sephacel column for anion-exchange chromatography.

-

Gel Filtration: Perform gel filtration chromatography on a Sephacryl S-200 column to obtain purified IPNS.[8]

Protocol:

-

Cell Lysis: Prepare a cell-free extract from P. chrysogenum.

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Separate the proteins in the cell-free extract based on their molecular weight using SDS-PAGE.

-

Isoelectric Focusing: Further purify the IAT by separating proteins based on their isoelectric point.[1]

Enzyme Activity Assays

Principle: This assay measures the formation of the tripeptide ACV from its constituent amino acids in a cell-free system.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified or partially purified ACV synthetase, L-α-aminoadipic acid, L-cysteine, L-valine, ATP, and MgCl2 in a suitable buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Quenching: Stop the reaction at various time points.

-

Analysis: Analyze the formation of ACV using HPLC or other suitable analytical techniques.

Principle: This assay monitors the conversion of the linear tripeptide ACV to the bicyclic product isopenicillin N.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified IPNS, ACV, dithiothreitol, ferrous ions, and ascorbate in a buffer at pH 7.8.

-

Incubation: Incubate the reaction at 25°C.

-

Oxygenation: Ensure the reaction mixture is adequately supplied with oxygen.

-

Analysis: Monitor the formation of isopenicillin N using a continuous spectrophotometric assay at 235 nm or by HPLC.[8][9]

HPLC Analysis of Penicillin G and 6-APA

Principle: This method utilizes reversed-phase HPLC to separate and quantify penicillin G and its precursor, 6-APA.

Protocol:

-

Sample Preparation: Prepare standards and samples in the mobile phase.

-

Chromatographic Conditions:

-

Column: Phenyl column or a C18 column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, phosphate buffer (pH 3.5), and water (e.g., 30:10:60 v/v/v) or 10 mM ammonium acetate (pH 4.5) and acetonitrile (e.g., 75:25 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Run the samples and standards through the HPLC system and quantify the amounts of penicillin G and 6-APA by comparing the peak areas to the standard curves.[4][10]

Regulatory Networks

The expression of the penicillin biosynthesis genes is tightly controlled by a complex regulatory network. This network is influenced by various factors, including ambient pH, the available carbon source, and the levels of amino acids and nitrogen.[1][3] Key regulatory proteins such as PacC (pH-dependent) and the CCAAT-binding complex AnCF have been identified as positive regulators, while repressors like AnBH1 and VeA are also involved.[3][5]

This technical guide provides a foundational understanding of the biosynthesis of this compound in fungi. The presented data and protocols offer valuable resources for researchers and professionals in the field of antibiotic discovery and development, enabling further investigation and optimization of this vital metabolic pathway.

References

- 1. Purification to homogeneity and characterization of acyl coenzyme A:6-aminothis compound acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification, crystallization and preliminary X-ray diffraction of Cys103Ala acyl coenzyme A: isopenicillin N acyltransferase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyl coenzyme A: 6-aminothis compound acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl-coenzyme A: isopenicillin N acyltransferase from Penicillium chrysogenum: effect of amino acid substitutions at Ser227, Ser230 and Ser309 on proenzyme cleavage and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Penicillanic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of penicillanic acid derivatives. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and biological mechanisms to support research and development in the field of β-lactam antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives, providing detailed insights into the molecular framework and stereochemistry.

Quantitative ¹H and ¹³C NMR Data

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, offering a fingerprint of the molecular structure. The following tables summarize typical chemical shift ranges for key this compound derivatives.[1][2][3][4][5][6][7][8][9]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O

| Compound | H-2 | H-3α | H-3β | H-5 | H-6 | Side-Chain Protons |

| Penicillin G | 4.19 (s) | 1.48 (s) | 1.59 (s) | 5.41 (d) | 5.49 (d) | 3.56 (s, -CH₂-), 7.21-7.35 (m, Ar-H) |

| Penicillin V | ~4.3 (s) | ~1.5 (s) | ~1.6 (s) | ~5.5 (d) | ~5.6 (d) | ~4.6 (s, -OCH₂-), 6.9-7.4 (m, Ar-H) |

| Ampicillin | ~4.2 (s) | ~1.5 (s) | ~1.6 (s) | ~5.5 (d) | ~5.6 (d) | ~5.0 (s, -CH(NH₂)-), 7.4-7.5 (m, Ar-H) |

| Amoxicillin | ~4.2 (s) | ~1.5 (s) | ~1.6 (s) | ~5.4 (d) | ~5.5 (d) | ~4.9 (s, -CH(NH₂)-), 6.8-7.2 (m, Ar-H) |

| Sulbactam | ~4.5 (s) | ~1.2 (s) | ~1.4 (s) | ~4.9 (t) | - | 3.1-3.6 (m, -CH₂-) |

| Tazobactam | ~4.6 (s) | ~1.3 (s) | - | ~5.0 (t) | - | ~5.2 (s, -CH₂-), 7.8 (s, triazole-H), 8.3 (s, triazole-H) |

| Clavulanic Acid | ~4.9 (d) | - | - | ~5.7 (d) | ~3.1 (d), ~3.5 (dd) | ~4.2 (m, -CH₂OH), ~5.1 (t, =CH-) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives in D₂O

| Compound | C-2 | C-3 | C-5 | C-6 | C-7 (β-lactam C=O) | Carboxyl C=O | Side-Chain Carbons |

| Penicillin G | 65.1 | 73.0 | 58.5 | 67.2 | 175.8 | 176.5 | 27.2, 31.5 (-CH₃), 43.5 (-CH₂-), 127.8, 129.2, 130.1, 135.2 (Ar-C), 172.1 (Amide C=O) |

| Penicillin V | ~65 | ~73 | ~59 | ~67 | ~175 | ~176 | ~27, ~31 (-CH₃), ~67 (-OCH₂-), ~115, ~123, ~130, ~157 (Ar-C), ~170 (Amide C=O) |

| Ampicillin | ~65 | ~73 | ~59 | ~68 | ~176 | ~177 | ~27, ~31 (-CH₃), ~58 (-CH(NH₂)-), ~128, ~129, ~130, ~135 (Ar-C), ~172 (Amide C=O) |

| Amoxicillin | ~65 | ~73 | ~59 | ~68 | ~176 | ~177 | ~27, ~31 (-CH₃), ~58 (-CH(NH₂)-), ~116, ~129, ~130, ~156 (Ar-C), ~172 (Amide C=O) |

| Sulbactam | ~69 | ~62 | ~66 | - | ~174 | ~171 | ~20, ~21 (-CH₃), ~50 (-CH₂-) |

| Tazobactam | ~69 | ~62 | ~66 | - | ~174 | ~171 | ~19 (-CH₃), ~53 (-CH₂-), ~60 (C-triazole), ~125, ~144 (triazole-C) |

| Clavulanic Acid | ~77 | ~154 | ~61 | ~101 | ~169 | ~175 | ~46 (-CH₂-), ~60 (-CH₂OH), ~120 (=CH-) |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound derivatives is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound derivative.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples soluble in water, D₂O is preferred.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 200-220 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift axis using the reference standard (TSP or TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

// Node Definitions sample_prep [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL D₂O/DMSO-d₆ + Ref. Std.)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_tube [label="Transfer to 5 mm NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; spectrometer [label="Place in High-Field NMR Spectrometer\n(≥400 MHz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lock_shim [label="Lock and Shim", fillcolor="#FBBC05", fontcolor="#202124"]; acquire_1h [label="Acquire ¹H Spectrum\n(16-64 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire_13c [label="Acquire ¹³C Spectrum\n(≥1024 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; processing [label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Spectral Analysis\n(Chemical Shift, Integration, Coupling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions sample_prep -> nmr_tube; nmr_tube -> spectrometer; spectrometer -> lock_shim; lock_shim -> acquire_1h; lock_shim -> acquire_13c; acquire_1h -> processing; acquire_13c -> processing; processing -> analysis; } .

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in this compound derivatives, most notably the characteristic β-lactam carbonyl group.

Characteristic Vibrational Frequencies

The IR spectrum of a this compound derivative is dominated by absorptions from its functional groups. The strained four-membered β-lactam ring exhibits a carbonyl (C=O) stretching vibration at a significantly higher frequency compared to acyclic amides.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | β-Lactam Carbonyl | 1760 - 1800 | Strong |

| C=O Stretch | Carboxylic Acid/Ester | 1700 - 1750 | Strong |

| C=O Stretch | Amide (Side-Chain) | 1640 - 1680 | Strong |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Amide (Side-Chain) | 3200 - 3400 | Medium |

| C-N Stretch | β-Lactam | 1350 - 1400 | Medium |

| S=O Stretch | Sulfone (Sulbactam/Tazobactam) | 1300 - 1350 and 1100 - 1150 | Strong |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and the software is running.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Scan:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks corresponding to the characteristic functional groups.

-

// Node Definitions instrument_prep [label="Instrument Preparation\n(Clean ATR Crystal)", fillcolor="#F1F3F4", fontcolor="#202124"]; background_scan [label="Acquire Background Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; sample_application [label="Apply Solid Sample to ATR Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire_spectrum [label="Acquire Sample Spectrum\n(16-32 scans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Background Subtraction, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spectral_analysis [label="Spectral Analysis\n(Identify Characteristic Peaks)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions instrument_prep -> background_scan; background_scan -> sample_application; sample_application -> acquire_spectrum; acquire_spectrum -> data_processing; data_processing -> spectral_analysis; } .

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives and offers valuable structural insights through the analysis of fragmentation patterns.

Major Mass Spectral Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar and thermally labile molecules, typically producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and elucidate the structure. A characteristic fragmentation involves the cleavage of the β-lactam ring.

Table 4: Common Mass Spectral Fragments of this compound Derivatives (ESI-MS/MS)

| This compound Derivative | Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) | Description of Fragmentation |

| Penicillin G | 335.1 | 176.1, 160.1 | Cleavage of the β-lactam and thiazolidine rings |

| Amoxicillin | 366.1 | 349.1, 160.1 | Loss of NH₃, Cleavage of the β-lactam and thiazolidine rings |

| Ampicillin | 350.1 | 333.1, 160.1 | Loss of NH₃, Cleavage of the β-lactam and thiazolidine rings |

| Sulbactam | 234.0 | 142.0, 92.0 | Loss of the sulfone and carboxyl groups |

| Tazobactam | 301.1 | 139.0, 113.0 | Fragmentation of the triazole side chain and β-lactam ring |

| Clavulanic Acid | 200.0 | 138.0, 110.0 | Decarboxylation and subsequent ring cleavage |

Experimental Protocol for LC-MS/MS

Liquid chromatography (LC) is typically coupled with MS to separate the analyte from complex matrices before detection.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).

-

For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is necessary.

-

-

LC Separation:

-

Use a reverse-phase C18 column.

-

A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The gradient program is optimized to achieve good separation of the target analyte from impurities.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform a full scan (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.

-

Conduct tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the precursor and product ions.

-

Correlate the observed fragmentation pattern with the proposed structure of the this compound derivative.

-

// Node Definitions sample_prep [label="Sample Preparation\n(Dissolution/Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_injection [label="Inject into LC System\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient_elution [label="Gradient Elution\n(Water/Acetonitrile with Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; esi_ionization [label="Electrospray Ionization (ESI)\n(Positive Ion Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_detection [label="MS Detection\n(Full Scan for [M+H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; msms_fragmentation [label="Tandem MS (MS/MS)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Identify Precursor and Product Ions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions sample_prep -> lc_injection; lc_injection -> gradient_elution; gradient_elution -> esi_ionization; esi_ionization -> ms_detection; ms_detection -> msms_fragmentation; msms_fragmentation -> data_analysis; } .

Caption: Experimental workflow for LC-MS/MS analysis.

Biological Mechanisms

The antibacterial activity of this compound derivatives is intrinsically linked to their chemical structure, which is elucidated by the spectroscopic methods described above.

Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] They are structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[3] This structural mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan cell wall.[3] The acylation of the PBP active site by the β-lactam ring is irreversible, leading to the inhibition of cell wall synthesis, and ultimately, bacterial cell lysis and death.[3]

// Node Definitions beta_lactam [label="β-Lactam Antibiotic\n(Structural analog of D-Ala-D-Ala)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pbp [label="Penicillin-Binding Protein (PBP)\n(Bacterial Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="Irreversible Acylation of PBP Active Site", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Peptidoglycan Cross-linking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_wall_defect [label="Defective Cell Wall Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cell_lysis [label="Bacterial Cell Lysis and Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions beta_lactam -> binding; pbp -> binding; binding -> inhibition; inhibition -> cell_wall_defect; cell_wall_defect -> cell_lysis; } .

Caption: Mechanism of action of β-lactam antibiotics.

Mechanism of β-Lactamase Inhibition

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are co-administered with β-lactam antibiotics to counteract this resistance. These inhibitors also contain a β-lactam ring and act as "suicide substrates." They are recognized by the β-lactamase and form a covalent intermediate. However, this intermediate is stable and/or undergoes further reaction to irreversibly inactivate the enzyme, thereby protecting the partner antibiotic from degradation.

// Node Definitions beta_lactamase [label="β-Lactamase Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="β-Lactamase Inhibitor\n(e.g., Clavulanic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_lactam [label="β-Lactam Antibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; binding [label="Inhibitor Binds to β-Lactamase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactivation [label="Irreversible Enzyme Inactivation", fillcolor="#202124", fontcolor="#FFFFFF"]; protection [label="Antibiotic is Protected from Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; bacterial_death [label="Antibiotic Inhibits Bacterial Cell Wall Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions beta_lactamase -> binding [label="recognizes"]; inhibitor -> binding; binding -> inactivation; inactivation -> protection [style=dashed]; beta_lactam -> protection [style=dashed]; protection -> bacterial_death; beta_lactamase -> beta_lactam [label="hydrolyzes", color="#EA4335", fontcolor="#EA4335", style=dotted]; } .

Caption: Mechanism of β-lactamase inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to the Natural Sources and Isolation of Penicillanic Acid Precursors

Introduction

Penicillanic acid, specifically its core nucleus, 6-aminothis compound (6-APA), represents a cornerstone in the development of semi-synthetic β-lactam antibiotics. While natural penicillins like Penicillin G have a limited spectrum of activity, the isolation of the 6-APA nucleus allows for chemical modification of the side chain, leading to the creation of a vast array of potent antibiotics such as ampicillin and amoxicillin.[1][2][3] This guide provides a comprehensive overview of the natural origins of these essential precursors, the biosynthetic pathways involved, and the detailed industrial methodologies for their isolation and purification, tailored for researchers and professionals in drug development.

Natural Sources and Biosynthesis of Penicillin

The primary natural sources of penicillin are filamentous fungi, with strains of Penicillium chrysogenum being the most significant for industrial production.[4][5] The biosynthesis of penicillin is a complex, multi-step process involving three key enzymatic reactions that convert precursor amino acids into the final antibiotic molecule.[4][6]

The Penicillin Biosynthetic Pathway

The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4][7]

-

Step 1: Tripeptide Formation: The enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACV synthetase), a large non-ribosomal peptide synthetase, condenses the three amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4][6]

-

Step 2: Bicyclic Ring Formation: The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase.[8][9][10] This crucial step forms the characteristic β-lactam and thiazolidine rings of the penicillin core, yielding the first bioactive intermediate, isopenicillin N (IPN).[4]

-

Step 3: Side Chain Exchange: In the final step, the enzyme isopenicillin N acyltransferase (IAT) exchanges the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid (for Penicillin G) or phenoxyacetic acid (for Penicillin V), which are supplied externally to the fermentation medium.[4]

The genes encoding these three enzymes (pcbAB, pcbC, and penDE) are typically found clustered together in the fungal genome.[4][11]

Industrial Production and Isolation of Penicillin G

The industrial production of penicillin is achieved through a highly optimized fed-batch fermentation process using high-yielding strains of P. chrysogenum.[5][12] The process is divided into upstream processing (fermentation) and downstream processing (extraction and purification).[6][12]

Data Presentation: Penicillin Production Yields

Modern industrial strains, developed through decades of mutation and selection programs, have dramatically increased penicillin output compared to the original strains.

| Strain Type | Organism | Typical Penicillin Titer (g/L) | Recovery Yield (%) |

| Original Wild-Type | Penicillium notatum | < 0.15 | Low |

| Modern Industrial | Penicillium chrysogenum | 40 - 50 | > 90% |

Experimental Protocol: Penicillin G Fermentation and Extraction

A. Upstream Processing: Fed-Batch Fermentation

-

Inoculum Preparation: Spores from a high-yielding P. chrysogenum strain are used to inoculate a seed culture medium in a series of flasks and seed tanks to generate sufficient biomass.

-

Production Fermentation: The seed culture is transferred to a large-scale (30,000 - 100,000 gallon) stainless steel fermenter.[12]

-

Medium: The fermentation medium contains a carefully controlled balance of nutrients. Lactose is often used as the primary carbon source, as glucose can inhibit penicillin production. Corn steep liquor provides nitrogen and essential growth factors.

-

Conditions: The fermentation is run for 120-200 hours under sterile conditions.[12] Key parameters are strictly controlled:

-

Fed-Batch Strategy: Nutrients and the side-chain precursor (phenylacetic acid for Penicillin G) are fed continuously or intermittently to the fermenter to sustain a prolonged production phase (stationary phase).[12]

-

B. Downstream Processing: Solvent Extraction

-

Mycelial Removal: At the end of the fermentation, the broth is filtered using a rotary vacuum filter to separate the fungal mycelium from the penicillin-rich liquid broth.[15]

-

Acidification & Extraction: The filtered broth is chilled and the pH is adjusted to 2.0-2.5 with a mineral acid.[15][16] At this acidic pH, penicillin G is protonated and becomes more soluble in organic solvents.

-

Solvent Transfer: The acidified broth is immediately extracted with a counter-current flow of an organic solvent, typically amyl acetate or butyl acetate.[12][17] The penicillin transfers from the aqueous phase to the organic solvent phase.

-

Back Extraction: The penicillin is then extracted back into an aqueous phase by mixing the solvent with a potassium acetate buffer. This converts the penicillin to a more stable potassium salt, which is highly soluble in water.

-

Purification & Crystallization: The aqueous solution is further purified, potentially with activated charcoal to remove pigments, and concentrated.[17] The final product, Penicillin G potassium salt, is obtained through crystallization.[16]

References

- 1. scialert.net [scialert.net]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. news-medical.net [news-medical.net]

- 5. Industrial production of penicillin.ppt [slideshare.net]

- 6. Penicillin g production | PPTX [slideshare.net]

- 7. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 9. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of isopenicillin N synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. news-medical.net [news-medical.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. CN1052727C - Extracting and purifying of penicillin - Google Patents [patents.google.com]

- 17. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

Penicillanic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 87-53-6 Molecular Formula: C₈H₁₁NO₃S

This technical guide provides an in-depth overview of penicillanic acid, the core structural component of all penicillins. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the chemical and physical properties of this compound, outlines experimental protocols for the synthesis of its derivatives, and discusses its degradation pathways.

Core Properties of this compound

This compound is the fundamental nucleus of the penicillin family of antibiotics.[1] While it exhibits low intrinsic antibacterial activity, its bicyclic system, featuring a β-lactam ring fused to a thiazolidine ring, is the key to the antibacterial action of its derivatives.[1] The structure can be chemically modified at the 6-position to produce a wide array of semi-synthetic penicillins with varying antimicrobial spectra and pharmacological properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 87-53-6 | [2][3] |

| Molecular Formula | C₈H₁₁NO₃S | [2][3] |

| Molecular Weight | 201.25 g/mol | [2] |

| IUPAC Name | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |

| Appearance | Grey Solid | [2] |

| Melting Point | 208-209 °C | [2] |

| Boiling Point | 423.8±45.0 °C (Predicted) | [2] |

| Density | 1.46±0.1 g/cm3 (Predicted) | [2] |

Synthesis of Penicillin Derivatives

The primary utility of the this compound structure in drug development lies in its derivative, 6-aminothis compound (6-APA). 6-APA serves as the pivotal starting material for the synthesis of numerous semi-synthetic penicillins. The general approach involves the acylation of the 6-amino group of 6-APA. Both chemical and enzymatic methods are widely employed for this purpose.

Experimental Protocol: Chemical Synthesis of Ampicillin from 6-APA

This protocol details a representative chemical synthesis of ampicillin, a widely used semi-synthetic penicillin, through the acylation of 6-aminothis compound.

Materials:

-

6-Aminothis compound (6-APA)

-

D-(-)-α-Phenylglycine

-

Triethylamine

-

Trimethylchlorosilane

-

Methylene chloride

-

Urea

-

Acyl chloride (derived from D-(-)-α-Phenylglycine)

-

Sodium bicarbonate

-

Acetone

-

Hydrochloric acid

Procedure:

-

Silylation of 6-APA: A suspension of 6-aminothis compound (0.197 moles) and urea (0.300 moles) in methylene chloride (390 ml) is stirred at 20°C. Triethylamine (0.520 moles) is added, followed by the dropwise addition of trimethylchlorosilane (0.520 moles) over 15 minutes, maintaining the temperature at 20°C. The mixture is stirred for 30 minutes, then heated to 40°C for 60 minutes to complete the silylation.

-

Acylation: The reaction mixture is cooled, and the acyl chloride of D-(-)-α-phenylglycine is added. The acylation is carried out at a low temperature.

-

Hydrolysis and Isolation: After the acylation is complete, the silyl protecting groups are cleaved by the addition of water or an alcohol. The product, ampicillin, is then precipitated by adjusting the pH of the solution.

-

Purification: The crude ampicillin is collected by filtration, washed, and can be further purified by recrystallization.

Experimental Protocol: Enzymatic Synthesis of Penicillin Derivatives

Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods, often proceeding under milder conditions with high specificity. Penicillin G acylase is a commonly used enzyme for this purpose.

Materials:

-

6-Aminothis compound (6-APA)

-

Acyl donor (e.g., phenylglycine methyl ester for ampicillin synthesis)

-

Immobilized Penicillin G Acylase

-

Phosphate buffer (pH 6.5)

-

2N HCl

Procedure:

-

Reaction Setup: A reaction vessel is prepared with a 50 mM phosphate buffer (pH 6.5). 6-APA is added to a final concentration of 100 mM, along with the acyl donor.

-

Enzymatic Reaction: The reaction is initiated by the addition of immobilized Penicillin G Acylase. The mixture is maintained at a constant temperature (e.g., 35°C) with stirring. The pH is kept constant at 6.5 by the controlled addition of 2N HCl.

-

Reaction Monitoring: Samples are withdrawn at regular intervals and analyzed by HPLC to monitor the concentrations of the substrate, acyl donor, and the synthesized penicillin derivative.

-

Product Isolation: Once the reaction reaches the optimal yield, the immobilized enzyme is removed by filtration or magnetic separation. The pH of the supernatant is adjusted to the isoelectric point of the product to induce precipitation. The product is then collected by filtration, washed, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for monitoring the synthesis and degradation of penicillins.

HPLC Method for Penicillin Analysis

-

Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles

-

Mobile Phase: [A] 10 mM ammonium acetate (pH 4.5 with acetic acid): [B] acetonitrile (75:25, A:B)

-

Flow Rate: 1 mL/min

-

Column Temperature: 35 °C

-

Detector: UV at 220 nm

-

Injection Volume: 10 µL

Signaling Pathways and Workflows

General Workflow for Semi-Synthetic Penicillin Synthesis

The following diagram illustrates the general workflow for the production of semi-synthetic penicillins from 6-aminothis compound.

Caption: Workflow for semi-synthetic penicillin synthesis.

Degradation of this compound

The stability of the β-lactam ring in the this compound core is crucial for its biological activity. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to inactivation.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring to form penicilloic acid. This process involves the protonation of the nitrogen atom in the β-lactam ring, followed by a nucleophilic attack of a water molecule on the carbonyl carbon.

Caption: Acidic degradation of this compound.

This degradation is a critical consideration in the formulation and storage of penicillin-based antibiotics. The formation of penicilloic acid results in the loss of antibacterial activity.

References

The Core and the Countermeasure: Penicillanic Acid's Central Role in the Evolution of β-Lactam Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin heralded a new age in medicine, but the subsequent rise of antibiotic resistance has locked researchers in a continuous evolutionary arms race with bacteria. At the heart of this battle lies penicillanic acid, a deceptively simple scaffold that has served as both the foundation for the most successful class of antibiotics and the blueprint for countermeasures against bacterial defenses. This technical guide explores the pivotal role of the this compound core, from its initial use in groundbreaking antibiotics to its ingenious adaptation into inhibitors that rescue the efficacy of the entire β-lactam class.

The this compound Scaffold: A Foundation for Antibacterial Activity

The fundamental structure of all penicillins is 6-aminothis compound (6-APA), which consists of a fused thiazolidine and β-lactam ring.[1][2] This strained bicyclic system is the key to its antibacterial action. The core structure of β-lactam antibiotics mimics the D-Ala-D-Ala dipeptide, which is essential for the cross-linking of the peptidoglycan layer in bacterial cell walls.[3] By acylating the active site serine of penicillin-binding proteins (PBPs), the enzymes responsible for this cross-linking, β-lactam antibiotics inhibit cell wall synthesis, leading to bacterial lysis and death.[4][5]

The discovery in 1958 that 6-APA could be isolated from penicillin fermentation broths was a watershed moment.[2][6] It provided a versatile nucleus upon which various side chains could be attached, leading to the creation of a vast portfolio of semi-synthetic penicillins with broadened spectra of activity and improved pharmacological properties.[1][7][8]

The Rise of Resistance: The β-Lactamase Challenge

The widespread use of penicillins exerted immense selective pressure on bacterial populations, leading to the emergence of resistance mechanisms. The most significant of these is the production of β-lactamase enzymes.[9][10] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[11] β-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine hydrolases, while class B enzymes are metallo-β-lactamases that require zinc ions for activity.[11] The rapid spread of plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, posed a major clinical threat, neutralizing the efficacy of early penicillins.[11][12]

The Countermeasure: this compound-Based Inhibitors

In a remarkable turn of events, the same this compound scaffold that formed the basis of the antibiotics became the key to defeating resistance. Researchers discovered that modified this compound molecules, while having weak antibacterial activity themselves, could potently inhibit β-lactamase enzymes. These compounds act as "suicide inhibitors" or mechanism-based inactivators.[13][14]

Notable examples derived from the this compound core include sulbactam and tazobactam.[15] These are this compound sulfones, where the sulfur atom of the thiazolidine ring is oxidized to a sulfone.[13][16] This modification alters the chemistry of the molecule's interaction with the β-lactamase active site.

The mechanism of inhibition involves the inhibitor being recognized as a substrate by the β-lactamase. The enzyme's active site serine attacks the β-lactam carbonyl, forming a covalent acyl-enzyme intermediate.[17] However, unlike with a standard antibiotic, this intermediate is unstable. The chemical properties of the inhibitor, enhanced by the sulfone group, facilitate a series of rearrangements that lead to the formation of a stable, irreversibly inactivated enzyme complex, sometimes involving cross-linking to other nearby residues.[17][18] By sacrificing itself to permanently disable the β-lactamase, the inhibitor allows the partner antibiotic to reach its PBP target.

Quantitative Efficacy of this compound-Based Inhibitors

The effectiveness of β-lactamase inhibitors is quantified by their 50% inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by half. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for sulbactam and tazobactam, both this compound derivatives, against common and clinically important β-lactamases.

| β-Lactamase Enzyme | Inhibitor | IC50 (μM) | Citation(s) |

| Conventional Spectrum | |||

| TEM-1 | Sulbactam | 4.8 | [14] |

| Tazobactam | 0.1 | [14] | |

| SHV-1 | Sulbactam | 5.8 | [14] |

| Tazobactam | 0.07 | [14] | |

| Extended Spectrum (TEM-derived) | |||

| TEM-3 | Sulbactam | 0.8 | [14] |

| Tazobactam | 0.05 | [14] | |

| TEM-5 | Sulbactam | 1.5 | [14] |

| Tazobactam | 0.1 | [14] | |

| TEM-12 | Sulbactam | 0.5 | [14] |

| Tazobactam | 0.04 | [14] | |

| Extended Spectrum (SHV-derived) | |||

| SHV-2 | Sulbactam | 0.4 | [14] |

| Tazobactam | 0.03 | [14] |

Data shows that while both are effective, tazobactam is generally more potent than sulbactam against these Class A enzymes.[14][19]

Key Experimental Protocols

The development and evaluation of this compound-based inhibitors rely on standardized laboratory procedures.

The synthesis of inhibitors like sulbactam starts from 6-aminothis compound (6-APA). A general synthetic route involves:

-

Protection of the Carboxylic Acid: The carboxylic acid at C3 is typically protected as an ester (e.g., benzyl ester) to prevent unwanted side reactions.

-

Diazotization and Halogenation: The amine group at C6 is removed via diazotization followed by substitution to introduce a leaving group, such as a bromine atom (e.g., to form 6β-bromothis compound).

-

Oxidation: The thiazolidine sulfur is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA).

-

Deprotection: The protecting group on the carboxylic acid is removed, often by hydrogenolysis for benzyl esters, to yield the final active inhibitor.[16]

A common method to determine the inhibitory potency of a compound is a spectrophotometric assay using a chromogenic cephalosporin substrate, such as nitrocefin.

-

Reagents: Purified β-lactamase enzyme, nitrocefin solution (in a suitable buffer like phosphate-buffered saline, pH 7.0), and the inhibitor compound dissolved in DMSO at various concentrations.

-

Procedure: a. The β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).[20] b. The reaction is initiated by adding the nitrocefin substrate.[20] c. Hydrolysis of the β-lactam ring in nitrocefin causes a color change from yellow to red, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically 482-495 nm) over time using a spectrophotometer. d. The initial rate of hydrolysis is calculated for each inhibitor concentration.

-

Data Analysis: The rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the rate of nitrocefin hydrolysis compared to a control with no inhibitor.[12]

Conclusion and Future Outlook

The journey of this compound from the core of the first miracle drug to the essential scaffold for modern resistance-busters is a testament to its remarkable chemical versatility. It has been the central figure in the ongoing evolutionary struggle between antibiotic development and bacterial resistance. While sulbactam and tazobactam have successfully extended the life of many β-lactam antibiotics, the emergence of new and more complex β-lactamases, including metallo-β-lactamases and carbapenemases, presents ongoing challenges.[21] Future research will continue to leverage the this compound scaffold and insights from its mechanism to design novel inhibitors with broader spectra and improved stability against these evolving enzymatic threats, ensuring that the legacy of this foundational molecule endures.

References

- 1. goldbio.com [goldbio.com]

- 2. 6-APA - Wikipedia [en.wikipedia.org]

- 3. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 4. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Penicillin: 6-Aminothis compound in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cmpt.ca [cmpt.ca]

- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

- 13. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of new sulfonylamido-penicillanic acid sulfones inhibitors of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. This compound Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. mims.com [mims.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Penicillanic Acid Derivatives from 6-APA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various penicillanic acid derivatives starting from 6-aminothis compound (6-APA). The protocols cover the synthesis of new penicillin analogues through direct acylation, the preparation of β-lactamase inhibitors such as sulbactam and tazobactam, and enzymatic synthesis methods.

Synthesis of 6-Acylaminopenicillanic Acids (Semi-Synthetic Penicillins)

The most direct modification of 6-APA is the acylation of its primary amino group to generate a wide variety of semi-synthetic penicillins.[1] This process allows for the introduction of different side chains, which can modulate the antibacterial spectrum, improve stability against β-lactamases, and alter pharmacokinetic properties.[2]

General Chemical Acylation Protocol

This protocol describes a general method for the acylation of 6-APA using an acid chloride.

Experimental Protocol:

-

Preparation of 6-APA Salt: Suspend 6-aminothis compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane). Add a tertiary amine base such as triethylamine (1.0-1.2 eq) and stir the mixture at room temperature for 60 minutes to form the triethylammonium salt of 6-APA.[2]

-

Activation of the Acyl Side Chain: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent and convert it to a more reactive form, such as an acid chloride (e.g., by reacting with thionyl chloride or oxalyl chloride) or a mixed anhydride (e.g., by reacting with pivaloyl chloride).[2]

-

Acylation Reaction: Cool the 6-APA salt solution to 0-5 °C. To this solution, add the activated acyl side chain derivative dropwise while maintaining the temperature.[2]

-

Reaction Monitoring and Work-up: Stir the reaction mixture at a low temperature (e.g., 8-10 °C) for 1-2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine.

-

Purification: The desired 6-acylaminothis compound can be purified by crystallization from an appropriate solvent system or by column chromatography.[3]

Enzymatic Synthesis of Ampicillin

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under mild conditions in aqueous media.[4] This protocol outlines the synthesis of ampicillin using immobilized Penicillin G Acylase (PGA).

Experimental Protocol:

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5). Add 6-aminothis compound (6-APA) and an activated acyl donor, such as D-(-)-phenylglycine methyl ester (PGME). A typical molar ratio of 6-APA to PGME is 1:3.[4][5]

-

Enzymatic Reaction: Add immobilized Penicillin G Acylase to the reaction mixture. Maintain the temperature at approximately 35°C with constant stirring.[4] The pH of the reaction is kept constant by the addition of an acid (e.g., 2N HCl).[4]

-

Reaction Monitoring: Monitor the formation of ampicillin over time using High-Performance Liquid Chromatography (HPLC).[4]

-

Product Isolation: Once the maximum yield is achieved, the immobilized enzyme is removed by filtration. The product, ampicillin, can be precipitated from the aqueous solution by adjusting the pH.

Quantitative Data for Ampicillin Synthesis:

| Method | 6-APA:Acyl Donor Ratio | Temperature (°C) | pH | Conversion/Yield of 6-APA | Citation |

| Enzymatic (Immobilized PGA) | 1:3 (PGME) | 35 | 6.5 | High Selectivity | [4] |

| Enzymatic (CLEA) | 1:3 (PGME) | 25 | 5.5-6.5 | 84% | [5] |

| Enzymatic (Aqueous-Precipitate) | Repetitive Addition | - | 7.0 -> 6.3 | 97% | [6] |

| Enzymatic (Two-Enzyme Cascade) | 1:3 (PGME) | - | - | 47% | [7] |

Experimental Workflow for Enzymatic Ampicillin Synthesis:

Caption: Workflow for the enzymatic synthesis of ampicillin.

Synthesis of this compound Sulfones (β-Lactamase Inhibitors)

This compound sulfones, such as sulbactam and tazobactam, are potent inhibitors of β-lactamase enzymes and are often co-administered with β-lactam antibiotics to overcome bacterial resistance. Their synthesis from 6-APA is a multi-step process.

Synthesis of Sulbactam

The synthesis of sulbactam from 6-APA typically involves diazotization, bromination, oxidation, and a final reduction/debromination step.[8]

Experimental Protocol:

-

Diazotization and Dibromination:

-

Suspend 6-APA (1.0 eq) in an acidic medium (e.g., hydrobromic acid or a mixture of sulfuric acid and sodium bromide).[8][9]

-

Cool the suspension to -5 to 5 °C.

-

Slowly add a solution of sodium nitrite (approx. 1.0 eq) followed by bromine (approx. 4.0 eq).[8]

-

Maintain the temperature between -5 to 5 °C and stir for 3-5 hours.[8]

-

The resulting 6,6-dibromothis compound is extracted into an organic solvent (e.g., ethyl acetate).[8]

-

-

Oxidation to Sulfone:

-

Dissolve the 6,6-dibromothis compound in a suitable solvent.

-

Add an oxidizing agent, such as potassium permanganate, portion-wise while maintaining a low temperature.[8] A phase transfer catalyst may be used to improve the reaction.[8]

-

After the reaction is complete, the manganese dioxide byproduct is removed.

-

-

Reduction and Debromination:

-

The 6,6-dibromothis compound sulfone is then subjected to a reduction reaction to remove the bromine atoms.

-

This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure or by using a reducing metal powder like zinc or magnesium.[8]

-

-

Purification:

-

After the reaction, the catalyst or metal salts are filtered off.

-

The pH of the aqueous phase is adjusted to precipitate the sulbactam.

-

The crude sulbactam can be further purified by recrystallization from a suitable solvent system, such as aqueous isopropyl alcohol.[10]

-

Quantitative Data for Sulbactam Synthesis:

| Step | Key Reagents | Typical Yield | Citation |

| Diazotization & Dibromination | NaNO₂, Br₂, HBr | - | [8] |

| Oxidation | KMnO₄ | - | [8] |

| Reduction & Debromination | Raney Ni, H₂ | - | [8] |

| Overall Yield | - | ~75% | [8] |

Experimental Workflow for Sulbactam Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102532164A - Synthesis method for sulbactam - Google Patents [patents.google.com]

- 9. Characterization of a new TEM-type beta-lactamase resistant to clavulanate, sulbactam, and tazobactam in a clinical isolate of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2009053256A2 - Process for the production of beta lactam crystals - Google Patents [patents.google.com]

Application Notes and Protocols for the Enzymatic Synthesis of 6-Aminopenicillanic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-aminopenicillanic acid (6-APA), a crucial intermediate in the production of semi-synthetic β-lactam antibiotics. The enzymatic approach offers a more environmentally friendly and efficient alternative to traditional chemical methods.

Introduction